molecular formula C10H18N2S B13290371 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine

Cat. No.: B13290371
M. Wt: 198.33 g/mol
InChI Key: MQHGTQYJXOZIEA-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of thiazole derivatives, including 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine, often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine is unique due to its specific combination of a thiazole ring and a pentan-1-amine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H18N2S

Molecular Weight

198.33 g/mol

IUPAC Name

4,4-dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine

InChI

InChI=1S/C10H18N2S/c1-10(2,3)5-4-8(11)9-6-13-7-12-9/h6-8H,4-5,11H2,1-3H3

InChI Key

MQHGTQYJXOZIEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(C1=CSC=N1)N

Origin of Product

United States

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